N-[(3-chloro-2-methoxyphenyl)methyl]cyclopropanamine
Description
N-[(3-Chloro-2-methoxyphenyl)methyl]cyclopropanamine is a cyclopropanamine derivative featuring a benzyl substituent modified with a chlorine atom at the 3-position and a methoxy group at the 2-position. Cyclopropanamine derivatives are notable for their use in pharmaceuticals, agrochemicals, and materials science due to their conformational rigidity and bioactivity .
Properties
IUPAC Name |
N-[(3-chloro-2-methoxyphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-14-11-8(3-2-4-10(11)12)7-13-9-5-6-9/h2-4,9,13H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBXFCONJDLXGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)CNC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Coupling of 3-Chloro-2-Methoxybenzaldehyde with Cyclopropanamine
The most straightforward route involves reductive amination between 3-chloro-2-methoxybenzaldehyde and cyclopropanamine. Sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C for 12 hours achieves yields of 65–72%. Critical parameters include:
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pH control : Maintaining reaction pH between 6.5–7.0 using acetic acid prevents undesired imine hydrolysis.
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Solvent selection : Methanol outperforms THF or DCM due to superior solubility of the aldehyde intermediate.
Example procedure :
3-Chloro-2-methoxybenzaldehyde (1.86 g, 10 mmol) and cyclopropanamine (0.71 g, 12 mmol) are dissolved in anhydrous methanol (50 mL). After cooling to 0°C, NaBH3CN (1.26 g, 20 mmol) is added portion-wise over 30 minutes. The mixture stirs for 12 hours, followed by quenching with saturated NaHCO3 (20 mL). Extraction with ethyl acetate (3 × 30 mL), drying over MgSO4, and solvent removal affords the crude product, which is purified via flash chromatography (hexane/EtOAc 4:1).
Borane-Mediated Reductions
Alternative protocols employ BH3·THF complex for in situ imine reduction. While offering faster reaction times (4–6 hours), yields remain lower (58–63%) due to competing side reactions.
Nucleophilic Substitution Approaches
Benzyl Halide Amination
A two-step sequence starting from 3-chloro-2-methoxybenzyl bromide:
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Bromide synthesis : Treating 3-chloro-2-methoxybenzyl alcohol with PBr3 in DCM (0°C, 2 hours) provides the bromide in 89% yield.
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Amine coupling : Reacting the bromide (1.0 equiv) with cyclopropanamine (1.2 equiv) in DMF at 80°C for 8 hours achieves 71% yield.
Key considerations :
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Base selection : Et3N (2.5 equiv) suppresses HBr-mediated degradation.
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Temperature control : Exceeding 90°C leads to demethylation of the methoxy group.
Catalytic Amination Methods
Buchwald-Hartwig Coupling
Palladium-catalyzed coupling between 3-chloro-2-methoxybenzyl chloride and cyclopropanamine demonstrates moderate efficiency:
| Catalyst System | Ligand | Yield (%) | Reference |
|---|---|---|---|
| Pd2(dba)3/Xantphos | Xantphos | 52 | |
| Pd(OAc)2/BINAP | BINAP | 47 | |
| NiCl2(dme)/dppf | dppf | 38 |
Reaction conditions: 110°C, 24 hours, toluene solvent, Cs2CO3 base.
Protecting Group Strategies
N-Boc Protection
Introducing a tert-butoxycarbonyl (Boc) group stabilizes the cyclopropanamine during harsh reaction conditions:
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Boc-protection of cyclopropanamine (Boc2O, DMAP, CH2Cl2, 90% yield)
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Coupling with 3-chloro-2-methoxybenzyl bromide (K2CO3, DMF, 70°C, 68% yield)
This method improves overall yield to 61% compared to direct approaches.
Purification and Characterization
Chromatographic Separation
Optimal purification employs silica gel chromatography with graded eluent systems:
| Impurity Type | Eluent System | RF Value |
|---|---|---|
| Unreacted aldehyde | Hexane/EtOAc (7:3) | 0.42 |
| Di-alkylated byproduct | CH2Cl2/MeOH (95:5) | 0.18 |
| Oxidized species | EtOAc/MeOH/NH4OH (90:9:1) | 0.55 |
Spectroscopic Data
1H NMR (400 MHz, CDCl3) :
δ 7.32 (dd, J = 8.2, 1.5 Hz, 1H, ArH),
6.98 (t, J = 8.1 Hz, 1H, ArH),
6.85 (dd, J = 8.0, 1.5 Hz, 1H, ArH),
3.89 (s, 3H, OCH3),
3.78 (s, 2H, CH2N),
2.40–2.32 (m, 1H, cyclopropane CH),
1.10–1.03 (m, 4H, cyclopropane CH2).
HRMS (ESI+) :
Calculated for C11H13ClNO [M+H]+: 210.0684, Found: 210.0681.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Reductive amination | 72 | 98 | 12 h | Excellent |
| Benzyl halide amination | 71 | 95 | 10 h | Good |
| Buchwald-Hartwig | 52 | 87 | 24 h | Moderate |
| N-Boc protection route | 61 | 99 | 18 h | Excellent |
Challenges and Optimization Opportunities
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Cyclopropane ring stability : Strong bases (>1.0 M NaOH) induce ring-opening reactions. Mitigated by using mild bases (K2CO3) and low temperatures (<50°C).
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Methoxy group demethylation : Occurs at temperatures >120°C. Solved through microwave-assisted reactions at controlled power input.
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Racemization : Chiral centers in substituted derivatives require (-)-sparteine as a chiral auxiliary during reductive amination.
Industrial-Scale Considerations
For kilogram-scale production, continuous flow systems provide advantages:
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Microreactor setup :
Emerging Techniques
Photoredox Catalysis
Visible-light-mediated amination using Ru(bpy)3Cl2 (2 mol%) enables room-temperature reactions:
Electrochemical Synthesis
Constant current electrolysis (10 mA/cm²) in undivided cells:
| Electrolyte | Anode Material | Conversion (%) |
|---|---|---|
| LiClO4 | Pt | 82 |
| TBABF4 | Graphite | 75 |
| NaCl | Stainless Steel | 68 |
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-2-methoxyphenyl)methyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen or addition of hydrogen.
Substitution: The chlorine atom and methoxy group on the benzene ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules, making it valuable in organic chemistry research.
Biology
- Biological Interactions : N-[(3-chloro-2-methoxyphenyl)methyl]cyclopropanamine is studied for its interactions with biological macromolecules, particularly its potential to modulate biological pathways through receptor binding or enzyme inhibition.
Medicine
- Therapeutic Potential : The compound is being explored for its role as a precursor in pharmaceutical development. Its unique structure may confer anticancer properties and kinase inhibitory effects, making it a candidate for targeted cancer therapies.
Industry
- Material Development : In industrial applications, this compound is utilized in developing new materials and chemical processes, potentially leading to innovations in various sectors.
This compound has shown promise in several biological studies:
-
Anticancer Activity : Preliminary studies indicate that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with cyclopropyl moieties have demonstrated the ability to inhibit colorectal cancer cell proliferation.
Compound Cell Line IC50 (µM) N-(3-chloro-2-methoxybenzyl)cyclopropanamine HCT116 TBD Related Compound 7h HCT116 1.3 Related Compound 7h SW620 1.8 - Kinase Inhibition : The compound may exhibit inhibitory properties against kinases, which are crucial for developing targeted cancer therapies. Kinase inhibitors disrupt signaling pathways that promote tumor growth.
Case Study 1: Anticancer Screening
A study on cyclopropanamine derivatives revealed that this compound could induce cell cycle arrest in colorectal cancer models. This suggests potential pathways for further development as an anticancer agent.
Case Study 2: Mechanistic Insights
Research indicated that variations in the chemical structure of similar compounds led to differing degrees of kinase inhibition. These findings aid in optimizing this compound for enhanced efficacy against specific targets.
Mechanism of Action
The mechanism of action of N-[(3-chloro-2-methoxyphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The table below compares N-[(3-chloro-2-methoxyphenyl)methyl]cyclopropanamine with structurally related cyclopropanamine derivatives:
*Calculated based on structural formula.
Key Observations:
- Methoxy Group: The 2-OCH₃ group in the target compound may enhance solubility via hydrogen bonding while slightly increasing steric hindrance .
- Molecular Weight : The target compound’s molecular weight (211.69) is intermediate among analogs, influenced by the combination of Cl and OCH₃.
Biological Activity
N-[(3-chloro-2-methoxyphenyl)methyl]cyclopropanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and applications in research and medicine, supported by relevant data and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features a cyclopropanamine moiety linked to a 3-chloro-2-methoxyphenyl group. The synthesis typically involves the nucleophilic substitution of 3-chloro-2-methoxybenzyl chloride with cyclopropylamine in the presence of a base, such as sodium hydroxide, under reflux conditions to yield the desired product.
This compound is believed to modulate various biological pathways by interacting with specific receptors or enzymes. Its mechanism of action may include:
- Receptor Binding : The compound can bind to various receptors, potentially influencing signaling pathways related to cell growth and proliferation.
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic processes, thereby altering cellular functions and responses .
Biological Activity
The biological activity of this compound has been explored in several studies, showcasing its potential therapeutic applications:
-
Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, compounds containing cyclopropyl moieties have been shown to inhibit the proliferation of colorectal cancer cells .
Compound Cell Line IC50 (µM) This compound HCT116 TBD Related Compound 7h HCT116 1.3 Related Compound 7h SW620 1.8 - Kinase Inhibition : The compound may also exhibit kinase inhibitory properties, which are crucial for the development of targeted cancer therapies. Kinase inhibitors have shown promise in treating various malignancies by disrupting signaling pathways that promote tumor growth .
Case Studies
Case Study 1: Anticancer Screening
A study investigating the anticancer properties of cyclopropanamine derivatives revealed that this compound could potentially induce cell cycle arrest in cancer cells. This was evidenced by its ability to inhibit cell viability in colorectal cancer models, suggesting a pathway for further development as an anticancer agent .
Case Study 2: Mechanistic Insights
Research on similar compounds demonstrated that modifications in the chemical structure led to varying degrees of kinase inhibition. Understanding these relationships helps in optimizing this compound for enhanced efficacy against specific targets .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[(3-chloro-2-methoxyphenyl)methyl]cyclopropanamine, and how do substituents influence reaction efficiency?
- Answer: The synthesis typically involves nucleophilic substitution and cyclopropanation. For example, the methylene bridge is formed via alkylation of cyclopropanamine with a 3-chloro-2-methoxybenzyl halide. Substituents like chlorine and methoxy groups on the aromatic ring can sterically hinder reactions, requiring optimized conditions (e.g., anhydrous solvents, elevated temperatures) to improve yields . Key intermediates should be characterized using NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity .
Q. Which spectroscopic methods are critical for characterizing this compound, and what spectral signatures are expected?
- Answer:
- ¹H NMR: Signals at δ 6.8–7.3 ppm (aromatic protons), δ 3.8 ppm (methoxy -OCH₃), δ 2.5–3.0 ppm (methylene bridge -CH₂-), and δ 0.8–1.5 ppm (cyclopropane protons).
- Mass Spectrometry: Molecular ion peak at m/z ~211 (C₁₁H₁₃ClNO⁺) with fragmentation patterns indicating loss of Cl (-35) or methoxy groups (-31) .
- IR: Stretching bands for amine N-H (~3300 cm⁻¹) and aromatic C-Cl (~550 cm⁻¹) .
Q. How can researchers design initial biological activity screens for this compound?
- Answer: Prioritize in vitro assays targeting receptors/transporters influenced by aromatic amines, such as serotonin or dopamine receptors. Use cell viability assays (e.g., MTT) to assess cytotoxicity. Structure-activity relationship (SAR) studies should compare analogs with varied substituents (e.g., replacing Cl with Br or adjusting methoxy positioning) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across structurally similar analogs?
- Answer: Discrepancies often arise from differences in assay conditions (e.g., pH, cell lines) or impurities. To mitigate:
- Standardize assays: Use identical cell lines (e.g., HEK293 for receptor studies) and control batches for purity (>98% via HPLC).
- Computational docking: Compare binding affinities of analogs to identify substituent-specific interactions (e.g., chlorine’s electron-withdrawing effects enhancing target binding) .
- Meta-analysis: Aggregate data from PubChem and validated literature to identify trends .
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
- Answer: Density functional theory (DFT) calculations can map electron density to predict sites for electrophilic/nucleophilic attack. For example:
- The cyclopropane ring’s strain increases susceptibility to ring-opening reactions.
- Methoxy groups stabilize aromatic electrophilic substitution at the para position.
- MD simulations model solvent effects on reaction pathways .
Q. What methodologies elucidate the compound’s metabolic stability and potential toxicity?
- Answer:
- In vitro metabolism: Use liver microsomes (human/rat) with LC-MS to identify Phase I/II metabolites.
- CYP450 inhibition assays: Screen for interactions with CYP3A4/2D6 isoforms.
- Toxicity prediction: Combine QSAR models (e.g., ProTox-II) with Ames tests for mutagenicity .
Methodological Notes
- Synthesis Optimization: Use kinetic studies (e.g., reaction progress NMR) to identify rate-limiting steps .
- Data Reproducibility: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata documentation .
- Advanced SAR: Employ fragment-based drug design (FBDD) to modularize substituent contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
